molecular formula C11H13NO2 B8338671 4,4,6-Trimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

4,4,6-Trimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Cat. No. B8338671
M. Wt: 191.23 g/mol
InChI Key: LCGHWEZYPQNSFR-UHFFFAOYSA-N
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Patent
US07723326B2

Procedure details

To a solution of Compound 14A (11.8 mmol, 1.95 g) in 200 mL THF was added Et3N (29.6 mmol, 4.06 mL) at 0° C. followed by a dropwise addition of a solution of phosgene in toluene (20% solution, 12.19 mmol, 7.9 mL). The reaction mixture was stirred at r.t. overnight It was extracted with Et2O, washed with water and brine. The organic layer was dried over Na2SO4, filtered and the solvent was removed in vacuo to the desired product (2.14 g, expected wt.=2.25 g) which was used in the next step without further purification. MS (electrospray): mass calculated for C11H13NO2, 191.09, m/z found 192 (100%), [M+H]+.
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
4.06 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9]([OH:12])([CH3:11])[CH3:10].CCN(CC)CC.[C:20](Cl)(Cl)=[O:21].C1(C)C=CC=CC=1>C1COCC1>[CH3:11][C:9]1([CH3:10])[O:12][C:20](=[O:21])[NH:1][C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]1=2

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)C(C)(C)O
Name
Quantity
4.06 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
7.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. overnight It
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo to the desired product (2.14 g
CUSTOM
Type
CUSTOM
Details
expected wt.=2.25 g) which was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(C2=C(NC(O1)=O)C=CC(=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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